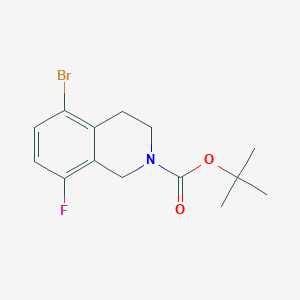

Tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate

Description

Tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate is a substituted dihydroisoquinoline derivative characterized by a bromine atom at position 5, a fluorine atom at position 8, and a tert-butyl carboxylate group at position 2. Its molecular formula is C₁₄H₁₈BrFNO₂, with a molecular weight of 312.202 g/mol . Key physical properties include a density of 1.4 g/cm³, boiling point of 382.4°C, and flash point of 185°C under standard conditions . This compound is typically used in pharmaceutical research as a synthetic intermediate, leveraging the halogen substituents (Br, F) for further functionalization or as pharmacophores in drug discovery.

Properties

IUPAC Name |

tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)12(16)5-4-11(9)15/h4-5H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUZIBZVNRCMNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-3,4-dihydroisoquinoline.

Esterification: The protected intermediate is then esterified with tert-butyl alcohol to yield tert-butyl 5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the isoquinoline core.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its unique substitution pattern can enhance reactivity and facilitate the development of novel compounds with desired properties.

Biology

The compound is under investigation for its potential biological activities. Studies have indicated that it may interact with various biomolecules, making it a candidate for further exploration in biochemical pathways and cellular processes. Its fluorine and bromine substituents may enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties. It has been studied as a lead compound in drug discovery efforts targeting neurological disorders and cancer. Its ability to induce proteolysis suggests potential applications in developing treatments that modulate protein degradation pathways.

Industry

Tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate is also utilized in the development of new materials and chemical processes due to its unique chemical properties. This includes applications in material science where its electronic or optical characteristics can be exploited.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent. For instance:

- Medicinal Chemistry Studies : Research indicates that derivatives of isoquinolines exhibit promising activity against various cancer cell lines. The incorporation of halogens like bromine and fluorine has been shown to enhance anticancer activity compared to non-halogenated counterparts .

- Biological Activity : Investigations into the binding interactions between this compound and acetylcholinesterase have revealed potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Positioning

The compound’s structural analogues differ primarily in substituent type and position on the dihydroisoquinoline core. Key examples include:

Key Observations :

- Substituent Position : Bromine at position 5 (target compound) vs. 6 or 8 (analogues) alters electronic distribution and steric hindrance. For instance, bromine at position 8 (as in CAS 893566-75-1) reduces similarity (0.93) due to differences in reactivity and binding interactions .

- Functional Groups: The 8-fluoro substituent in the target compound enhances metabolic stability compared to non-fluorinated analogues, a common strategy in medicinal chemistry .

Physicochemical Properties

The tert-butyl carboxylate group provides steric bulk, influencing conformational stability. Comparatively, tert-butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (C₁₄H₁₈BrNO₃) has a higher molecular weight (328.20 vs. 312.20) due to the hydroxyl group, which may reduce lipophilicity .

Biological Activity

Tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate is a synthetic organic compound belonging to the isoquinoline derivatives class. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

The molecular formula of tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate is with a molecular weight of approximately 330.19 g/mol. The compound features a tert-butyl ester group, a bromine atom at the 5-position, and a fluorine atom at the 8-position of the isoquinoline core, contributing to its unique chemical reactivity and biological activity.

The biological activity of isoquinoline derivatives often involves modulation of various molecular targets, including enzymes and receptors. The presence of bromine and fluorine in tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate is believed to enhance binding affinity and selectivity towards these targets. The tert-butyl ester group may also influence pharmacokinetic properties such as solubility and metabolic stability.

Anticancer Activity

Research indicates that isoquinoline derivatives possess significant anticancer properties. In vitro studies have shown that similar compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with structural similarities have demonstrated IC50 values in the low micromolar range against several cancer cell lines .

Neuropharmacological Effects

Isoquinolines are known for their neuropharmacological effects, particularly as potential treatments for neurological disorders. Compounds in this class have been investigated for their role as dopamine receptor modulators. Tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate may exhibit similar properties, potentially acting as a selective agonist or antagonist at dopamine receptors .

Case Studies and Research Findings

A study focusing on related isoquinoline derivatives highlighted their ability to act as G protein-coupled receptor (GPCR) modulators. Specifically, compounds were evaluated for their agonist activity at dopamine receptors, showing promising selectivity profiles that could be relevant for developing treatments for schizophrenia and other neuropsychiatric disorders .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step sequences, including bromination and fluorination of a tert-butyl-protected isoquinoline precursor. For example, Suzuki-Miyaura cross-coupling using tert-butyl 5-bromo-8-fluoro derivatives with boronate esters under palladium catalysis can achieve moderate yields (~42%). Optimization strategies include screening catalysts (e.g., Pd(PPh₃)₄ vs. NiCl₂), solvent selection (e.g., THF or DMF), and temperature control to minimize side reactions .

Q. How is the compound’s structure validated using spectroscopic and crystallographic techniques?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., bromo and fluoro groups) and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis with SHELX software refines bond lengths, angles, and stereochemical assignments, resolving ambiguities in spatial configuration .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and guide synthetic optimization for this compound?

- Methodology : Quantum chemical calculations (e.g., DFT) model reaction pathways, such as halogenation or cross-coupling, to identify transition states and energetics. Tools like ICReDD integrate computational screening with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst loading) to reduce trial-and-error approaches .

Q. What strategies address low yields in cross-coupling reactions involving this bromo-fluoro isoquinoline derivative?

- Methodology :

- Catalyst Screening : Test Pd vs. Ni catalysts for improved turnover.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stability of intermediates.

- Additives : Use ligands (e.g., XPhos) or bases (e.g., K₂CO₃) to suppress dehalogenation side reactions.

- Kinetic Studies : Monitor reaction progress via LC-MS to identify bottlenecks .

Q. How can researchers resolve discrepancies between experimental data (e.g., NMR vs. X-ray) for structural assignments?

- Methodology :

- Multi-Technique Validation : Cross-validate NMR chemical shifts with X-ray-derived torsion angles.

- Dynamic Effects : Account for conformational flexibility in solution (e.g., rotamers) via variable-temperature NMR.

- SHELX Refinement : Use disorder modeling and anisotropic displacement parameters in crystallographic analysis to resolve ambiguities .

Applications in Academic Research

Q. What role does this compound play in medicinal chemistry and drug discovery?

- Methodology : As a versatile intermediate, it enables synthesis of heterocyclic scaffolds (e.g., fused tetrahydroisoquinolines) with bioactivity. For example, fluorinated analogs are explored for CNS permeability, while bromo groups facilitate late-stage functionalization (e.g., cross-coupling to install pharmacophores) .

Safety and Handling

Q. What safety protocols are recommended for handling Tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.